molecular formula C10H13NO3 B1335039 N-(4-ethoxyphenyl)-2-hydroxyacetamide CAS No. 22521-79-5

N-(4-ethoxyphenyl)-2-hydroxyacetamide

Cat. No.: B1335039
CAS No.: 22521-79-5
M. Wt: 195.21 g/mol
InChI Key: UJUHYRDNSIRHHG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-hydroxyacetamide is a chemical compound known for its analgesic and antipyretic properties. It is structurally related to phenacetin, a compound that was widely used as a pain reliever and fever reducer before being withdrawn from the market due to safety concerns . The compound has a molecular formula of C10H13NO3 and a molar mass of 195.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide can be achieved through the Williamson ether synthesis. This involves the reaction of 4-ethoxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving recrystallization from water to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, to form different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

N-(4-ethoxyphenyl)-2-hydroxyacetamide has several applications in scientific research:

Comparison with Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar structure but withdrawn from the market due to safety concerns.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action but a different safety profile.

    Aspirin: Another analgesic and antipyretic that also has anti-inflammatory properties.

Uniqueness: N-(4-ethoxyphenyl)-2-hydroxyacetamide is unique in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHYRDNSIRHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177041
Record name Fenacetinol [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22521-79-5
Record name N-(4-Ethoxyphenyl)-2-hydroxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22521-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenacetinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenacetinol [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENACETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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